N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like dimethyl sulfoxide (DMSO). The intermediate product is then reacted with 2-(methylthio)benzoic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 5-bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and methylthio groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-9-13(16(17,18)19)22-14(21-10)7-8-20-15(23)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETTWBFRRVVIJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2SC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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